Metallo-|A-lactamase-IN-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Metallo-|A-lactamase-IN-3 is a compound that has garnered significant attention in the field of antimicrobial resistance. It is a type of metallo-β-lactamase inhibitor, which plays a crucial role in combating bacterial resistance to β-lactam antibiotics. These antibiotics are widely used due to their efficacy and safety profile, but the emergence of β-lactamase-producing bacteria has posed a significant challenge. This compound specifically targets metallo-β-lactamases, enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metallo-β-lactamase inhibitors, including Metallo-|A-lactamase-IN-3, involves several steps. One common approach is the formation of diazabicyclooctane (DBO) structures, which are known for their inhibitory activity against β-lactamases. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions: Metallo-|A-lactamase-IN-3 undergoes various chemical reactions, including hydrolysis and chelation. The hydrolysis reaction involves the breakdown of β-lactam rings, while chelation involves the binding of metal ions, such as zinc, which are crucial for the activity of metallo-β-lactamases .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, metal ions (e.g., zinc), and catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal activity and stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound include various intermediates and final inhibitors that effectively neutralize the activity of metallo-β-lactamases. These products are characterized by their ability to bind to the active site of the enzyme and prevent the hydrolysis of β-lactam antibiotics .

Scientific Research Applications

Metallo-|A-lactamase-IN-3 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of β-lactamase inhibition and to develop new inhibitors with improved efficacy. In biology, it is used to investigate the role of metallo-β-lactamases in bacterial resistance and to develop strategies to combat this resistance. In medicine, this compound is being explored as a potential therapeutic agent to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. In industry, it is used in the development of new antimicrobial agents and in the optimization of production processes for β-lactamase inhibitors .

Mechanism of Action

Metallo-|A-lactamase-IN-3 exerts its effects by binding to the active site of metallo-β-lactamases, which contain one or two zinc ions. The compound chelates these metal ions, disrupting the enzyme’s ability to hydrolyze β-lactam antibiotics. This inhibition restores the activity of the antibiotics, allowing them to effectively target and kill the bacterial cells. The molecular targets of this compound include the zinc ions and the active site residues of the metallo-β-lactamases .

Comparison with Similar Compounds

Metallo-|A-lactamase-IN-3 is unique in its ability to specifically target metallo-β-lactamases, which are resistant to many other β-lactamase inhibitors. Similar compounds include other metallo-β-lactamase inhibitors, such as dipicolinic acid and aspergillomarasmin A, which also chelate zinc ions but may differ in their binding affinities and specificities . Other β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, target serine β-lactamases and are not effective against metallo-β-lactamases .

Properties

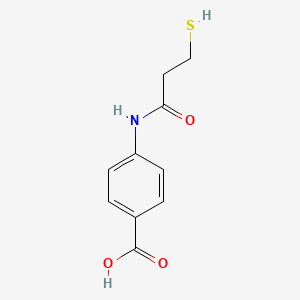

Molecular Formula |

C10H11NO3S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

4-(3-sulfanylpropanoylamino)benzoic acid |

InChI |

InChI=1S/C10H11NO3S/c12-9(5-6-15)11-8-3-1-7(2-4-8)10(13)14/h1-4,15H,5-6H2,(H,11,12)(H,13,14) |

InChI Key |

CHPBMGLEWJWPAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CCS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)

![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)